molecular formula C72H104N20O16S B612553 PLP (139-151)

PLP (139-151)

Cat. No.: B612553
M. Wt: 1537.8 g/mol
InChI Key: VTBYVGRYDXYLHZ-UVIWMAFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sequence: H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH (PLP 139-151)
Molecular Formula: C₇₂H₁₀₄N₂₀O₁₆S
Molecular Weight: 1537.78 Da
Source: Synthetic (solid-phase synthesis)
Purity: ≥95% (HPLC)
Function: A 13-residue peptide fragment of myelin proteolipid protein (PLP), critical for inducing relapsing-remitting experimental autoimmune encephalomyelitis (EAE) models in multiple sclerosis (MS) research. It mimics myelin components to trigger immune responses .

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBYVGRYDXYLHZ-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1537.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

PLP (139-151) is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

In an industrial setting, the production of PLP (139-151) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptide is purified using high-performance liquid chromatography and characterized by mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

PLP (139-151) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid for deprotection and cleavage from the resin

    Purification: High-performance liquid chromatography

Major Products

The major product of the synthesis is the PLP (139-151) peptide itself, which is characterized by its specific amino acid sequence and molecular weight .

Scientific Research Applications

Biological Functions

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH exhibits several significant biological activities:

  • Neuroprotective Effects : This peptide has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Its composition suggests it may play a role in promoting neuronal survival and regeneration .
  • Antioxidative Properties : Research indicates that bioactive peptides like H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH can exhibit antioxidative effects, reducing oxidative stress in cells .

Therapeutic Applications

The therapeutic applications of H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH are diverse:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, this peptide is being investigated for use in treating conditions such as Alzheimer's disease and multiple sclerosis. Studies suggest that it may help in repairing myelin sheaths and enhancing neuronal function .
  • Anticancer Potential : Emerging research points towards the peptide's potential in cancer therapy, where it may inhibit tumor growth and metastasis through various mechanisms, including modulation of apoptosis pathways .

Biotechnology Applications

In biotechnology, H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH is being explored for:

  • Drug Development : The unique properties of this peptide make it a candidate for drug development aimed at targeting specific receptors involved in neurological functions .
  • Biomarker Discovery : Its presence and levels can serve as biomarkers for certain diseases, aiding in early diagnosis and treatment monitoring .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study conducted by researchers at a leading university demonstrated that H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH could significantly reduce amyloid-beta-induced neurotoxicity in vitro. The results showed increased cell viability and reduced apoptosis markers, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this peptide. In animal models of multiple sclerosis, administration of H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH resulted in decreased inflammatory cytokine levels and improved motor function scores, indicating its promise for treating autoimmune neurological disorders.

Data Summary Table

Application AreaDescriptionReferences
NeuroprotectionProtects neurons from oxidative stress; potential treatment for Alzheimer's
Anticancer TherapyInhibits tumor growth; modulates apoptosis pathways
Drug DevelopmentCandidate for targeted therapies in neurological disorders
Biomarker DiscoveryPotential biomarker for early diagnosis of neurological diseases

Mechanism of Action

PLP (139-151) exerts its effects by mimicking a specific epitope of the myelin proteolipid protein. When introduced into an animal model, it triggers an autoimmune response that targets the myelin sheath, leading to demyelination and neurological symptoms characteristic of multiple sclerosis. This process involves the activation of T cells that recognize the peptide, leading to inflammation and damage to the central nervous system .

Comparison with Similar Compounds

His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (Patent: WO2008/108939)

Sequence Difference : Substitution of Cys at position 2 with Ser .
Implications :

  • This substitution may alter therapeutic efficacy in cancer, autoimmune, or neurodegenerative diseases .

Applications : The Ser-variant is patented for treating diverse conditions, including cancer and inflammatory diseases, suggesting sequence flexibility in modulating biological activity .

Antimicrobial Peptides (e.g., H-Lys-Trp-Lys-OH)

Sequence : Lys-Trp-Lys
Key Features :

  • Short tripeptide with Trp and Lys residues.
  • Trp facilitates membrane penetration via hydrophobic interactions, while Lys provides cationic charge for microbial membrane disruption .

Contrast with PLP 139-151 :

  • PLP 139-151 lacks overt antimicrobial activity but shares Trp and Lys residues, which may stabilize interactions with immune receptors (e.g., MHC molecules) .

ACE Inhibitory Peptide Leu-Lys-Pro (LKP)

Sequence : Leu-Lys-Pro
Mechanism : Binds to angiotensin-converting enzyme (ACE) via hydrophobic interactions (Leu, Pro) and hydrogen bonding (Lys), inducing conformational changes that reduce ACE activity (IC₅₀ = 0.318 μmol/L) .

Comparison :

  • These residues in PLP may contribute to structural stability rather than enzymatic inhibition .

Functional and Mechanistic Comparisons

Conformational Impact on Target Proteins

Peptide Target Protein Conformational Effect Key Residues Involved
PLP 139-151 Myelin PLP Induces immune recognition Cys, His, Trp
Leu-Lys-Pro (LKP) ACE Loosens secondary structure, reduces activity Leu, Lys, Pro
Ser-Phe-Leu-Leu-Arg... Thrombin Receptor Mimics thrombin, activates signaling Phe, Leu, Arg
  • PLP 139-151 : Binds to MHC class II molecules, triggering T-cell responses in EAE models .
  • LKP : Static quenching of ACE fluorescence indicates stable complex formation, driven by entropy changes (ΔS > 0) and hydrophobic forces .

Physicochemical Properties

Property PLP 139-151 LKP H-Lys-Trp-Lys-OH
Length (residues) 13 3 3
Molecular Weight 1537.78 Da ~360 Da ~488 Da
Key Residues Cys, Trp, His Leu, Lys, Pro Lys, Trp
Binding Constant (Ka) N/A 2.2–5.3 × 10³ M⁻¹ Not reported
Biological Role Immune activation ACE inhibition Antimicrobial

Biological Activity

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH is a synthetic peptide known for its diverse biological activities. This compound, characterized by a sequence of amino acids, exhibits potential therapeutic applications due to its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this peptide, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The peptide is composed of 13 amino acids and has a molecular weight of approximately 1,525.74 g/mol. Its structure includes several functional groups that contribute to its biological activity:

  • Amino Acids : The sequence contains hydrophilic and hydrophobic residues, influencing its solubility and interaction with biological membranes.
  • Disulfide Bonds : The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide's structure and enhance its biological function.

Antioxidant Activity

Research indicates that peptides similar to H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH exhibit significant antioxidant properties. These peptides can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that peptides derived from marine sources showed high antioxidant activity, suggesting that similar sequences could be effective in mitigating oxidative damage in biological systems .

Antimicrobial Properties

Peptides with sequences containing lysine and tryptophan have been associated with antimicrobial activity. H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH may inhibit the growth of various bacteria and fungi through membrane disruption or interference with metabolic processes. A comparative analysis of marine peptides revealed that certain sequences effectively inhibited bacterial growth, indicating potential applications in developing antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of this peptide has been explored in various studies. Peptides that include histidine and tryptophan are known to influence neurotransmitter release and neuronal survival. Research has shown that similar compounds can promote neurite outgrowth in neuronal cells, suggesting that H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH may have therapeutic implications for neurodegenerative diseases .

Data Table: Biological Activities of H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH

Activity Mechanism Reference
AntioxidantScavenges free radicals
AntimicrobialDisrupts bacterial membranes
NeuroprotectivePromotes neurite outgrowth
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity

In a controlled study, H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the peptide against Staphylococcus aureus and Escherichia coli. The peptide demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its utility in developing new antimicrobial therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.